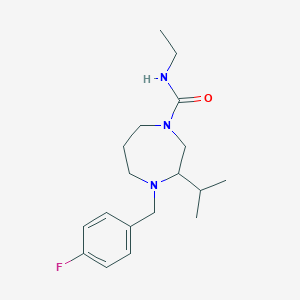![molecular formula C9H10N4O4S2 B5351783 N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide belongs to the class of loop diuretics, which act on the loop of Henle in the kidneys to increase the excretion of salt and water from the body.
作用機序
The main mechanism of action of N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is to inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium, chloride, and water from the urine, resulting in increased excretion of these ions. This compound also increases the excretion of potassium, calcium, and magnesium. The diuretic effect of this compound is rapid and potent, with peak effects occurring within 30 minutes of administration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water from the body, leading to a decrease in blood volume and blood pressure. This compound also increases the excretion of potassium, calcium, and magnesium, which can lead to electrolyte imbalances. This compound has been shown to increase the production of prostaglandins, which can lead to vasodilation and increased blood flow to the kidneys.
実験室実験の利点と制限
N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments. It is a potent diuretic that can be used to induce acute changes in fluid and electrolyte balance in animal models. This compound can also be used to study the effects of diuretics on renal function and electrolyte balance. However, this compound has some limitations for lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments. This compound can also cause dehydration, which can lead to changes in blood volume and blood pressure.
将来の方向性
There are several future directions for the study of N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the study of the effects of this compound on the gut microbiome and its potential role in the treatment of gastrointestinal disorders. This compound has also been studied for its potential to enhance the delivery of chemotherapeutic agents to tumors, and further research in this area could lead to the development of new cancer therapies.
合成法
The synthesis of N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-methylthiazole with ethyl chloroacetate to form 2-(2-carboxyethyl)-5-methylthiazole. This intermediate is then reacted with thionyl chloride to form 2-(2-chloroethyl)-5-methylthiazole. The next step involves the reaction of 2-(2-chloroethyl)-5-methylthiazole with 2-furylmethylamine to form 5-{[(2-furylmethyl)amino]methyl}-2-methylthiazole. The final step involves the reaction of 5-{[(2-furylmethyl)amino]methyl}-2-methylthiazole with sulfamide to form this compound.
科学的研究の応用
N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its therapeutic potential in the treatment of various medical conditions. It has been used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound has also been used in the treatment of hypertension, hypercalcemia, and hyperkalemia. In addition, this compound has been studied for its potential to enhance the delivery of chemotherapeutic agents to tumors.
特性
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4S2/c1-6(14)11-8-12-13-9(18-8)19(15,16)10-5-7-3-2-4-17-7/h2-4,10H,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEICGRJCBRRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)


![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
amine hydrochloride](/img/structure/B5351778.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)